Peptide YY, human

Description

Historical Context of Peptide YY Discovery and Initial Characterization

Peptide YY (PYY) was first isolated from porcine upper intestinal extracts in 1980 by Tatemoto and Mutt. nih.govdrugfuture.com Its name is derived from the presence of a tyrosine (Y) residue at the N-terminus and another at the C-terminus of the peptide chain. nih.govontosight.ai The initial characterization in 1982 revealed it to be a 36-amino acid linear polypeptide. nih.gov Subsequent research led to the isolation and characterization of the human form in 1988. drugfuture.com Early functional studies demonstrated that PYY strongly inhibits pancreatic exocrine secretion stimulated by secretin and cholecystokinin (B1591339), suggesting its role as a candidate gut hormone. nih.gov This discovery placed PYY as a significant component of the gut-derived signaling molecules that regulate digestive and metabolic processes.

Classification within the Neuropeptide Y Peptide Family

Peptide YY is a member of the Neuropeptide Y (NPY) peptide family, also known as the Pancreatic Polypeptide (PP)-fold family. nih.govontosight.airesearchgate.net This family of structurally related peptides in humans includes Neuropeptide Y (NPY), Pancreatic Polypeptide (PP), and PYY. ontosight.aireplit.app All members are characterized by a common tertiary structure, a hairpin-like motif known as the PP-fold, which consists of an alpha-helix and a polyproline helix connected by a beta-turn, resulting in a U-shaped conformation. nih.govwikipedia.org These peptides share significant amino acid sequence homology. interscienceinstitute.com For instance, PYY has 18 of its 36 amino acids in the same positions as pancreatic peptide. wikipedia.org The evolutionary origin of this family is believed to stem from gene duplication events, with NPY and PYY resulting from an early duplication in vertebrate evolution. nih.govresearchgate.net

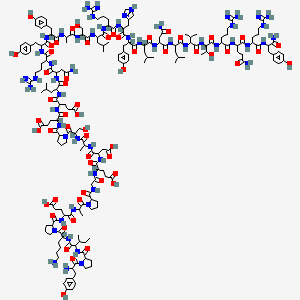

Physicochemical Properties of Human Peptide YY

Human Peptide YY (PYY) is a 36-amino acid polypeptide hormone. news-medical.net It exists in two primary endogenous forms: PYY(1-36) and the more abundant circulating form, PYY(3-36). nih.govyourhormones.info The latter is formed by the enzymatic cleavage of the first two N-terminal amino acids from PYY(1-36). wikipedia.org The structure of PYY is crucial for its function and receptor interaction, characterized by the PP-fold motif common to its peptide family. nih.govwikipedia.org

Below is a table summarizing the key physicochemical properties of Human Peptide YY(1-36).

| Property | Value |

| Amino Acid Sequence | Tyr-Pro-Ala-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 nih.gov |

| Molecular Formula | C170H270N52O52S replit.app |

| Molecular Weight | ~4272 g/mol replit.app |

| Tertiary Structure | PP-fold motif (alpha-helix and polyproline helix connected by a beta-turn) nih.govwikipedia.org |

Note: The molecular formula and weight are for the closely related Neuropeptide Y, which has a very similar composition.

Synthesis and Release Mechanisms

Biosynthesis and Post-Translational Modification

Peptide YY is synthesized from a precursor protein encoded by the PYY gene. ontosight.aiwikipedia.org This gene directs the synthesis of prepro-PYY, which undergoes post-translational processing to yield the active PYY(1-36) hormone. ontosight.ai A crucial post-translational modification is the C-terminal amidation, which is believed to protect the peptide from degradation. nih.gov The primary circulating and most biologically active form, PYY(3-36), is generated from PYY(1-36) through the action of the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govdrugfuture.comwikipedia.org This enzyme specifically cleaves the N-terminal tyrosine-proline dipeptide, a modification that significantly alters the peptide's receptor binding specificity. nih.govwikipedia.org

L-Cell Secretion and Distribution

PYY is synthesized and secreted by specialized enteroendocrine cells called L-cells. nih.govyourhormones.info These cells are distributed throughout the mucosa of the gastrointestinal tract, with the highest concentrations found in the distal regions, specifically the ileum, colon, and rectum. nih.govwikipedia.orginterscienceinstitute.comnews-medical.net Lower concentrations of L-cells are also present in the duodenum and jejunum. wikipedia.orginterscienceinstitute.com The apical surface of L-cells features microvilli that are in direct contact with the intestinal lumen, allowing them to "sense" the nutrient content of chyme. cambridge.org

Stimuli and Regulation of Release

The release of PYY is primarily stimulated by the presence of food in the gut, particularly fats and proteins. yourhormones.info PYY levels are low in a fasted state and rise rapidly within 15-30 minutes after a meal, peaking around 1-2 hours postprandially and remaining elevated for several hours. nih.govnih.govnews-medical.net The magnitude of PYY release is proportional to the caloric content of the meal. cambridge.orgyourhormones.info The rapid initial release, occurring before nutrients reach the distal gut where L-cells are most abundant, suggests a neural (vagal) or hormonal (e.g., cholecystokinin) regulatory mechanism. nih.govnih.govresearchgate.net Short-chain fatty acids, products of dietary fiber fermentation by gut microbiota, can also stimulate PYY release by acting on G-protein coupled receptors on L-cells. researchgate.net

Receptor Interactions and Signaling Pathways

The Y Receptor Family

PYY and its related peptides exert their physiological effects by binding to a family of G-protein coupled receptors (GPCRs) known as the Neuropeptide Y receptors (Y receptors). nih.govreplit.app In humans, there are four functional members of this family: Y1, Y2, Y4, and Y5. researchgate.netnih.gov These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, including the gastrointestinal tract. nih.govreplit.app The different forms of PYY exhibit distinct affinities for these receptor subtypes.

Receptor Specificity of PYY(1-36) and PYY(3-36)

The post-translational modification of PYY is critical for its receptor selectivity. The full-length form, PYY(1-36), can bind to Y1, Y2, and Y5 receptors with high affinity. nih.govresearchgate.netwikipedia.org In contrast, the truncated form, PYY(3-36), which is the major circulating form, shows high selectivity and affinity for the Y2 receptor (Y2R). nih.govnih.govwikipedia.org This change in receptor specificity is due to the removal of the N-terminal dipeptide, which is thought to be essential for binding to Y1 and Y5 receptors. wikipedia.org The Y2 receptor is a presynaptic autoreceptor that inhibits further neurotransmitter release, and its activation by PYY(3-36) is central to PYY's anorectic effects. nih.gov

Downstream G-Protein Coupled Signaling

Upon binding of PYY to its receptors, a conformational change activates intracellular signaling pathways mediated by heterotrimeric G-proteins. All Y receptors couple to Gαi proteins. researchgate.netnih.gov Activation of the Gαi subunit leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP) and suppresses the cAMP/protein kinase A (PKA) signaling pathway. researchgate.netnih.gov Additionally, Y receptor activation can stimulate other pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. researchgate.netnih.gov These signaling cascades ultimately converge on pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade to mediate the cellular responses to PYY. nih.gov

Physiological Functions in Metabolic Control

Appetite Regulation and Satiety

PYY(3-36) is a potent anorexigenic hormone, meaning it reduces appetite and food intake. taylorandfrancis.comwikipedia.org After being released from the gut in response to feeding, PYY(3-36) travels through the bloodstream to the brain, where it acts on the arcuate nucleus (ARC) of the hypothalamus, a key center for energy homeostasis. nih.govnews-medical.net It binds to Y2 receptors on orexigenic (appetite-stimulating) NPY/AgRP neurons, inhibiting their activity. researchgate.netresearchgate.net This action reduces the release of NPY, a powerful appetite stimulant, and indirectly activates adjacent anorexigenic (appetite-suppressing) POMC neurons, leading to a feeling of fullness and satiety. news-medical.netresearchgate.net Low circulating levels of PYY have been associated with increased appetite and obesity. yourhormones.infonih.gov

The "Ileal Brake" Mechanism

PYY is a key mediator of the "ileal brake," a physiological feedback mechanism that slows down gastrointestinal transit in response to the presence of unabsorbed nutrients in the distal small intestine. taylorandfrancis.com When fats and other nutrients reach the ileum, they stimulate the release of PYY from L-cells. PYY then acts to inhibit upper gastrointestinal functions. ontosight.aiwikipedia.org

Inhibition of Gastric Emptying and Motility

As part of the ileal brake mechanism, PYY inhibits gastric motility and slows the rate of gastric emptying. taylorandfrancis.comontosight.aiwikipedia.org By delaying the passage of food from the stomach into the small intestine, PYY promotes more efficient digestion and absorption of nutrients and contributes to a prolonged feeling of satiety. wikipedia.org It also inhibits jejunal and colonic motility. interscienceinstitute.com

Modulation of Pancreatic Secretion

One of the first identified functions of PYY was its ability to suppress pancreatic secretion. nih.govwikipedia.orginterscienceinstitute.com It inhibits both secretin- and cholecystokinin-stimulated pancreatic secretion of bicarbonate and enzymes. nih.govinterscienceinstitute.com This action helps to coordinate the digestive process with the rate of nutrient transit through the gut.

Role in Glucose Homeostasis

PYY also plays a role in regulating glucose homeostasis. ontosight.ai Full-length PYY(1-36) can inhibit glucose-stimulated insulin (B600854) secretion by acting on Y1 receptors in the pancreas. researchgate.net Conversely, PYY(3-36) may have effects on glucose balance through extra-islet Y2 receptors. researchgate.net By slowing gastric emptying, PYY helps to moderate the postprandial rise in blood glucose levels.

Analytical Methodologies for Peptide YY Quantification

The quantification of PYY in biological samples is essential for research into its physiological roles. Several methods are employed for this purpose.

| Method | Principle |

| Radioimmunoassay (RIA) | A competitive binding assay where unlabeled PYY in a sample competes with a fixed amount of radiolabeled PYY for binding to a limited amount of specific antibody. The amount of radioactivity is inversely proportional to the concentration of PYY in the sample. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay that uses specific antibodies to capture PYY. A second, enzyme-linked antibody binds to the captured PYY, and a substrate is added to produce a measurable signal (e.g., color change) that is proportional to the amount of PYY present. interscienceinstitute.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique that separates peptides in a sample using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using tandem mass spectrometry. biosynth.comyoutube.com This method can distinguish between different forms of PYY, such as PYY(1-36) and PYY(3-36). |

Metabolism and Degradation

The biological activity of Peptide YY is tightly regulated by its metabolism and clearance from circulation. The full-length form, PYY(1-36), has a half-life of approximately 9-10 minutes. nih.gov As previously mentioned, it is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into PYY(3-36). nih.govdrugfuture.com

The resulting PYY(3-36) has a significantly longer half-life of about 15 minutes. nih.gov However, PYY(3-36) is not the final metabolic product. It can be further degraded by cleavage of the two C-terminal amino acids, resulting in the inactive form PYY(3-34). nih.govnih.gov This C-terminal degradation has been observed both in vitro in human plasma and in vivo. nih.govnih.gov The integrity of both the N-terminus and C-terminus is therefore crucial for the biological activity of PYY peptides. ulster.ac.uk Other enzymes, such as neutral endopeptidase 24.11 (NEP 24.11), may also be involved in PYY degradation. nih.govnih.gov Clearance of PYY and its metabolites occurs, in part, through renal filtration. nih.gov

Properties

Molecular Formula |

C194H295N55O57 |

|---|---|

Molecular Weight |

4310 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213) |

InChI Key |

YNXLOPYTAAFMTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Molecular and Structural Biology of Human Peptide Yy

PYY Gene Expression and Transcriptional Regulation

The human PYY gene is located on chromosome 17q21.31 and comprises 4 exons and 3 introns. nih.govwikipedia.orgatlasgeneticsoncology.org PYY is predominantly expressed and synthesized by enteroendocrine L-cells, which are most abundant in the distal gastrointestinal tract, particularly the ileum, colon, and rectum. atlasgeneticsoncology.orgcambridge.org PYY mRNA has also been identified in the stomach, duodenum, jejunum, pancreas, and brainstem. cambridge.org Furthermore, research has detected PYY gene expression in human skeletal muscle tissue and its progenitor cells. frontiersin.orgresearchgate.net

The transcription of the PYY gene is subject to complex regulation by various factors:

Nutrient-Stimulated Regulation : Gene expression can be upregulated in response to specific nutrients. In the human intestinal epithelial cell line Caco-2, a combination of the amino acids L-leucine and L-arginine, as well as glucose, was found to increase PYY gene expression. endocrine-abstracts.org Intermittent hypoxia has also been shown to increase the mRNA levels of PYY in enteroendocrine cells. mdpi.com

Hormonal Regulation : The vitamin D receptor (VDR), a nuclear receptor for vitamin D3, plays a role in regulating PYY expression in the pancreas. oup.com Studies in mice have shown that VDR activation increases Pyy mRNA and protein expression in pancreatic islets, identifying Pyy as a tissue-specific VDR target gene. oup.com A functional vitamin D-responsive element has been identified in the mouse Pyy promoter. oup.com

Genetic Polymorphisms : Variations within the PYY gene, particularly in the promoter and 3'-untranslated regions, can influence its expression and secretion levels. oup.com

The expression pattern of PYY is biased, with the highest concentrations found in the colon, followed by the small intestine. nih.gov

Biosynthesis and Post-Translational Processing of Pro-PYY

Like many peptide hormones, PYY is synthesized as a larger, inactive precursor molecule known as a preproprotein. The PYY gene encodes a 97-amino acid preproprotein. mdpi.comatlasgeneticsoncology.org Following the removal of a signal peptide during translation, the resulting pro-PYY undergoes post-translational modification to become biologically active. elisakits.co.ukwikipedia.org

The primary post-translational event is the proteolytic cleavage of the propeptide to yield the initial, full-length active hormone, PYY(1-36). mdpi.comelisakits.co.uk This process is a common mechanism in the biosynthesis of neuroendocrine peptides, where prohormones are cleaved at specific sites, often pairs of basic amino acids, by enzymes called prohormone convertases. nih.gov

Following its release into circulation, the full-length PYY(1-36) is rapidly modified by the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. researchgate.netuzh.chnih.gov DPP-IV is a widely expressed enzyme found on endothelial and epithelial surfaces that specifically cleaves dipeptides from the N-terminus of polypeptides where the second amino acid is a proline. endocrine-abstracts.orgoup.comnih.gov

In the case of PYY(1-36), DPP-IV removes the first two amino acids, Tyrosine (Tyr) and Proline (Pro). wikipedia.orgatlasgeneticsoncology.orgnih.gov This enzymatic action converts PYY(1-36) into its shorter, major circulating form, PYY(3-36). uzh.chkarger.comnih.gov This cleavage is a critical regulatory step, as it alters the peptide's receptor selectivity and, consequently, its biological function. karger.comnih.gov The conversion transforms PYY from a relatively non-selective agonist at various Y receptors into a highly selective agonist for the Y2 receptor. oup.comnih.govahajournals.org

Molecular Forms and Isoforms: PYY(1-36) and PYY(3-36)

Two primary molecular forms of human PYY exist in circulation: PYY(1-36) and PYY(3-36). wikipedia.orgnih.gov These isoforms are not products of alternative gene splicing but are the result of the post-translational processing described above.

PYY(1-36) : This is the full-length, 36-amino acid peptide initially secreted by the L-cells of the gut. atlasgeneticsoncology.orgnih.gov It acts as a non-selective agonist, binding with similar affinity to several Y receptor subtypes, including Y1, Y2, and Y5. frontiersin.orgresearchgate.netnih.gov

PYY(3-36) : This is the truncated, 34-amino acid form generated by the action of DPP-IV. nih.govgenscript.com It is the predominant form of PYY found in circulation and is a highly selective agonist for the Y2 receptor. wikipedia.orguzh.chgenscript.com

The amino acid sequence of human PYY(1-36) is YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide. nih.gov Human PYY differs from the porcine version at position 3 (Isoleucine instead of Alanine) and position 18 (Asparagine instead of Serine). nih.gov The removal of the N-terminal Tyr-Pro dipeptide to create PYY(3-36) is crucial for its receptor specificity, as the N-terminus is important for binding to the Y1 receptor, while the Y2 receptor only requires the C-terminal portion for recognition. wikipedia.orgacs.org

In human blood, both forms are abundant. nih.gov Some studies report that PYY(1-36) accounts for approximately 60% of total circulating PYY in the postprandial state, with PYY(3-36) making up the remaining 40%. researchgate.netnih.gov However, other sources suggest that PYY(3-36) is the predominant form in both fasted and fed states. atlasgeneticsoncology.orgkarger.com

| Feature | PYY(1-36) | PYY(3-36) |

|---|---|---|

| Amino Acid Length | 36 residues nih.gov | 34 residues wikipedia.org |

| Origin | Directly secreted from enteroendocrine L-cells atlasgeneticsoncology.org | Product of DPP-IV cleavage of PYY(1-36) in circulation uzh.choup.com |

| N-Terminus | Tyr-Pro-Ile... nih.gov | Ile-Lys-Pro... nih.gov |

| Receptor Selectivity | Binds to Y1, Y2, Y4, and Y5 receptors mdpi.comresearchgate.net | Selective agonist for the Y2 receptor wikipedia.orgahajournals.orggenscript.com |

| Relative Abundance | Both forms are abundant in human blood; relative proportions may vary depending on physiological state. atlasgeneticsoncology.orgnih.govnih.gov |

Tertiary Structure and the PP-Fold Motif

Human Peptide YY, along with NPY and Pancreatic Polypeptide (PP), belongs to the PP-fold family of peptides, named for a shared and highly conserved tertiary structure. researchgate.netnih.govacs.org This three-dimensional conformation, known as the PP-fold, is crucial for the biological activity and receptor interaction of these peptides. nih.govnih.govrcsb.org

The PP-fold is a compact, hairpin-like structure characterized by:

An N-terminal polyproline-like helix (spanning approximately residues 2-8). researchgate.netfrontiersin.org

A C-terminal α-helix (spanning approximately residues 14-32). wikipedia.orgresearchgate.net

A β-turn that connects the two helical segments. researchgate.net

The two helical regions fold back upon each other, creating a stable globular structure. nih.govrcsb.org This conformation is stabilized by extensive hydrophobic interactions between the side chains of amino acids in the N-terminal segment and the C-terminal α-helix. wikipedia.orgresearchgate.net A number of conserved residues, particularly Proline at positions 2, 5, and 8, and Tyrosine at positions 20 and 27, are critical for forming the hydrophobic core that strengthens the fold. wikipedia.orgresearchgate.net This structure is thought to protect the peptide from enzymatic degradation. wikipedia.org

NMR studies have confirmed that human PYY adopts this well-ordered PP-fold structure in solution. acs.org The structure of PYY(3-36) also retains the essential C-terminal α-helix, but the N-terminal segment is less ordered due to the removal of the first two residues. acs.org The integrity of the PP-fold, particularly the C-terminal α-helix, is considered essential for binding to both Y1 and Y2 receptors, while the N-terminal segment presented by the fold is specifically required for high-affinity binding to the Y1 receptor. acs.orgnih.gov

| Structural Element | Description | Approximate Residues | Significance |

|---|---|---|---|

| PP-Fold | Hairpin-like tertiary structure composed of two antiparallel helices. nih.govnih.gov | Entire peptide | Essential for receptor binding and biological activity; provides structural stability. wikipedia.orgrcsb.org |

| Polyproline-like Helix | Left-handed helix at the N-terminus. researchgate.net | 2-8 | Folds against the C-terminal helix to form the hydrophobic core. wikipedia.org |

| α-Helix | Right-handed helix forming the C-terminal portion of the peptide. wikipedia.orgresearchgate.net | 14-32 | Forms the scaffold for receptor interaction; important for both Y1 and Y2 receptor binding. acs.org |

| Hydrophobic Core | Interior of the folded peptide stabilized by non-covalent interactions. wikipedia.orgresearchgate.net | Involving Pro5, Pro8, Tyr20, Tyr27, etc. wikipedia.orgresearchgate.net | Maintains the integrity and stability of the PP-fold. wikipedia.org |

Cellular and Tissue Distribution of Human Peptide Yy Expression

Enteroendocrine L-Cell Localization in the Gastrointestinal Tract

The primary source of human Peptide YY is the gastrointestinal (GI) tract. genscript.com It is synthesized and secreted by specialized enteroendocrine cells known as L-cells, which are distributed throughout the intestinal mucosa. wikipedia.orgcambridge.orgresearchgate.net These L-cells are characterized by the presence of endocrine granules at their base, allowing for the secretion of hormones into the bloodstream. cambridge.org

PYY is often co-secreted with other signaling molecules from these L-cells, most notably Glucagon-Like Peptide-1 (GLP-1). cambridge.orgresearchgate.netmdpi.com Research indicates that there are subpopulations of L-cells; for instance, PYY is co-expressed in distal (ileal and colonic) L-cells, but not typically in proximal ones. frontiersin.org Furthermore, L-cells in the lower small intestine exhibit a high degree of co-localization with both PYY and Cholecystokinin (B1591339) (CCK). frontiersin.org Studies in mice have suggested that PYY expression is an early event in the differentiation of colonic endocrine cells, supporting the idea of a common progenitor for various enteroendocrine cell types. nih.gov

The distribution of PYY-producing L-cells is not uniform throughout the GI tract, resulting in a distinct concentration gradient. cambridge.orginterscienceinstitute.com While PYY is present along the gut, the highest concentrations are found in the distal segments. cambridge.orgnih.gov Specifically, tissue levels of PYY increase progressively from the small intestine to the large intestine. interscienceinstitute.com

Small amounts of PYY are found in the upper parts of the GI tract, including the esophagus, stomach, duodenum, and jejunum. wikipedia.orginterscienceinstitute.com The concentration significantly increases in the terminal ileum and colon, reaching its maximum level in the rectum. interscienceinstitute.comnih.govoup.com This gradient aligns with its function as a "satiety hormone," released in response to the arrival of nutrients in the lower gut. wikipedia.org

Regional Distribution of Peptide YY in the Human Gastrointestinal Tract

| Gastrointestinal Region | Relative PYY Concentration | Source Citation(s) |

|---|---|---|

| Esophagus, Stomach, Duodenum, Jejunum | Low | wikipedia.orginterscienceinstitute.com |

| Ileum | High | wikipedia.orginterscienceinstitute.comnih.gov |

| Colon | High | wikipedia.orginterscienceinstitute.comnih.gov |

| Rectum | Maximal | interscienceinstitute.comnih.govoup.com |

Pancreatic Islet Expression (α-cells)

Beyond the gut, PYY is also expressed in the endocrine pancreas. garvan.org.aunih.govoup.com Within the pancreatic islets of Langerhans in humans, PYY is primarily co-expressed with glucagon (B607659) in the alpha-cells (α-cells). garvan.org.auresearchgate.net It has also been detected in pancreatic polypeptide-expressing islet cells and, to a lesser extent, in the exocrine pancreas. garvan.org.au Studies in rodents have shown PYY expression in other islet cells, but in humans, it appears to be mainly confined to alpha-cells. researchgate.net The expression of PYY early in pancreatic development suggests it may play a role in the differentiation and growth of the pancreas. garvan.org.aunih.gov

Neuronal Expression in the Central Nervous System (Brainstem)

PYY is also produced by a distinct population of neurons within the central nervous system (CNS), highlighting its role as a neuropeptide. wikipedia.orggarvan.org.au Specifically, PYY-expressing neurons have been localized to the brainstem. wikipedia.orgkarger.com Research has identified these neurons within the gigantocellular reticular nucleus of the medulla oblongata. wikipedia.orgkarger.com These central PYY neurons project to various areas, including the dorsal vagal complex, which is involved in regulating autonomic functions. karger.com PYY expression has also been noted in other CNS regions, such as the hypothalamus, pons, and spinal cord. garvan.org.au

Skeletal Muscle Tissue Expression

Recent research has identified human skeletal muscle as a site of PYY expression. nih.govresearchgate.netfrontiersin.org Studies have detected PYY protein in skeletal muscle biopsy tissue. nih.govresearchgate.net This finding suggests that skeletal muscle may be a source of circulating PYY, particularly given that PYY levels are known to increase during exercise. nih.govfrontiersin.org In addition to mature muscle tissue, PYY is also expressed in human muscle progenitor cells (hMPCs), which are the stem cells responsible for muscle repair. nih.govresearchgate.netnih.gov This suggests a potential role for locally produced PYY in muscle physiology and response to metabolic stimuli. frontiersin.orgnih.gov

Other Extraintestinal Sites of PYY Presence

In addition to the major sites of expression, PYY has been detected in other tissues. Gene expression data indicates that PYY is expressed in the testis and appendix. wikipedia.org While PYY receptors, which mediate the peptide's effects, are found in various organs like the heart and kidney, the direct expression of the PYY peptide itself in these tissues is less characterized. physiology.org The presence of PYY in these diverse locations underscores its broad physiological influence beyond digestion and appetite.

Summary of Human Peptide YY Expression Sites

| Tissue/Cell Type | Specific Location | Source Citation(s) |

|---|---|---|

| Gastrointestinal Tract | Enteroendocrine L-Cells (esp. Ileum, Colon, Rectum) | wikipedia.orgcambridge.orgresearchgate.netnih.gov |

| Pancreas | Islets of Langerhans (α-cells) | garvan.org.auresearchgate.netoup.com |

| Central Nervous System | Brainstem (Gigantocellular Reticular Nucleus) | wikipedia.orgkarger.com |

| Skeletal Muscle | Skeletal Muscle Tissue & Muscle Progenitor Cells | nih.govresearchgate.netfrontiersin.org |

| Other Tissues | Testis, Appendix | wikipedia.org |

Receptor Pharmacology and Signal Transduction of Human Peptide Yy

Neuropeptide Y Receptor Subtypes (Y1, Y2, Y4, Y5, Y6)

The effects of human Peptide YY are mediated through the neuropeptide Y (NPY) receptor family, which consists of several subtypes: Y1, Y2, Y4, Y5, and Y6. ebi.ac.uk In humans, however, only the Y1, Y2, Y4, and Y5 receptors are functional. frontiersin.org The Y6 receptor is a pseudogene in humans but is functional in other mammals like mice and rabbits. frontiersin.orgnih.gov These receptors are part of the G-protein coupled receptor (GPCR) superfamily and are involved in a wide array of physiological functions, including appetite regulation, anxiety, and blood pressure control. ebi.ac.ukmedchemexpress.com

The Y1 receptor is often found in smooth muscle tissues, such as those in the intestine and blood vessels. ebi.ac.uk The Y2 receptor is notably present in presynaptic neurons, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters. mdpi.com The Y4 receptor shows a high affinity for pancreatic polypeptide (PP) and is expressed in the gastrointestinal tract, brain, pancreas, and prostate. frontiersin.org Finally, the Y5 receptor is primarily located in the central nervous system, particularly in the hippocampus and hypothalamus, and is strongly implicated in the regulation of food intake. frontiersin.org

Ligand Binding Affinity and Selectivity of PYY1-36 and PYY3-36 for Y-Receptors

Human PYY exists in two main forms: PYY1-36 and PYY3-36. PYY1-36 is the full-length peptide, while PYY3-36 is formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.netuzh.ch This seemingly minor modification results in significant differences in receptor binding affinity and selectivity.

PYY1-36 is a non-selective agonist, binding with high affinity to the Y1, Y2, and Y5 receptors, and to a lesser extent, the Y4 receptor. nih.govnih.govoup.comiscabiochemicals.com In contrast, PYY3-36 is a selective agonist for the Y2 receptor, exhibiting high affinity for this subtype while having significantly lower affinity for the Y1 and Y5 receptors. medchemexpress.comnih.govuzh.chnih.gov The structural basis for this selectivity lies in the conformation of the peptides. The binding to the Y1 receptor requires the juxtaposition of both the N- and C-termini of the peptide, a feature present in PYY1-36 but absent in PYY3-36. oup.com The C-terminal helix alone is sufficient for Y2 receptor binding. oup.com

| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity |

|---|---|---|---|---|

| PYY1-36 | High | High | Lower | High |

| PYY3-36 | Low | High | Negligible | Some |

Species-Specific Receptor Affinities and Distribution

The affinities and distribution of PYY receptors can vary across different species, leading to different physiological effects. For instance, in the rat kidney, PYY receptors are predominantly of the Y1 subtype, located in the papilla. physiology.org In contrast, the rabbit kidney primarily expresses Y2 subtype receptors in the papilla. physiology.org

In the rat brain, Y1 receptor subtypes are abundant in cortical areas, the dentate gyrus of the hippocampus, and the thalamus. jneurosci.org Y2 receptors are also widely distributed in the rat brain. jneurosci.org Teleost fish possess a different repertoire of Y receptors, having lost the Y1 and Y5 subtypes, yet they still exhibit feeding responses to NPY, suggesting that other receptor subtypes have taken over these functions. nih.gov These species-specific differences highlight the evolutionary plasticity of the NPY system.

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

As members of the GPCR family, Y-receptors transduce extracellular signals from PYY into intracellular responses through the activation of heterotrimeric G-proteins. wikipedia.org This activation initiates downstream signaling cascades that ultimately modulate cellular function.

Gi/o Protein Coupling and Downstream Effects (e.g., cAMP Modulation)

The Y1, Y2, Y4, and Y5 receptors primarily couple to G-proteins of the Gi/o family. frontiersin.orgoup.com Activation of these receptors by PYY leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgkenhub.com This results in a decrease in intracellular cAMP levels. uzh.ch Lowered cAMP levels can have various downstream effects, including the modulation of ion channel activity, such as the inhibition of Ca2+ channels and the activation or inhibition of K+ channels. frontiersin.orgebi.ac.uk This Gi/o-mediated pathway is a common mechanism for the inhibitory effects of PYY on processes like neurotransmitter release and gastric acid secretion. nih.govmdpi.com

PKA-Independent cAMP/Epac/PLC-ε/Ca2+ Signaling Pathways

While the canonical Gi/o-cAMP pathway is a major signaling route for PYY, evidence suggests the existence of alternative, PKA-independent pathways. In some cellular contexts, particularly in enteroendocrine cells, the release of hormones like GLP-1 and PYY itself can be mediated by a cAMP-dependent but PKA-independent mechanism. nih.govresearchgate.net This pathway involves the activation of Exchange proteins directly activated by cAMP (Epac). nih.govmdpi.com

Upon cAMP binding, Epac activates Phospholipase C-epsilon (PLC-ε), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent increase in intracellular calcium (Ca2+), triggered by IP3, is a key step in stimulating the secretion of peptides. nih.govresearchgate.net This Epac/PLC-ε/Ca2+ pathway demonstrates the complexity and versatility of cAMP signaling in response to GPCR activation.

Anatomical Distribution of PYY Receptors in Physiological Systems

The physiological effects of PYY are dictated by the specific locations of its receptors throughout the body.

Central Nervous System: PYY receptors are widely distributed in the brain. High densities are found in the hippocampus, hypothalamus, amygdala, and various cortical areas. frontiersin.orgmdpi.comjneurosci.org The presence of Y2 receptors in the arcuate nucleus of the hypothalamus is particularly important for PYY3-36's role in appetite suppression. nih.govresearchgate.net Y5 receptors in the hypothalamus are also heavily involved in the regulation of food intake. frontiersin.org

Gastrointestinal System: The GI tract is a major site of both PYY production and action. All Y receptor subtypes are expressed in the small and large intestines with distinct distribution patterns. pancreapedia.org Y1 receptors are linked to the inhibition of intestinal fluid secretion, while Y4 receptors in the pancreas are involved in the PYY-induced blockade of exocrine secretion. pancreapedia.org Y2 receptors are found on parasympathetic and sympathetic sensory neurons in the gut. uzh.ch

Cardiovascular System: PYY receptors are present in the heart and blood vessels, where they can influence blood pressure. physiology.org

Kidney: Both rat and rabbit kidneys have been shown to possess PYY receptors, although the subtype differs between the species. physiology.org In rats, the Y1 receptor is predominant in the papilla, while in rabbits, it is the Y2 subtype. physiology.org This suggests a role for PYY in regulating renal hemodynamics and function. physiology.org

| Physiological System | Location | Predominant Receptor Subtype(s) | Associated Function |

|---|---|---|---|

| Central Nervous System | Hypothalamus (Arcuate Nucleus) | Y2, Y5 | Appetite Regulation |

| Hippocampus | Y1, Y2, Y5 | Learning and Memory | |

| Amygdala | Y2 | Anxiety | |

| Gastrointestinal System | Intestine | Y1, Y2, Y4, Y5 | Inhibition of motility and secretion |

| Pancreas | Y4 | Inhibition of exocrine secretion | |

| Cardiovascular System | Heart, Blood Vessels | Y1 | Blood pressure regulation |

| Kidney | Papilla, Cortex | Y1 (rat), Y2 (rabbit) | Renal hemodynamics |

Central Nervous System Receptor Mapping

The distribution of PYY receptors within the central nervous system (CNS) is critical to its role in regulating appetite and energy balance. Key areas of the brain, including the hypothalamus, brainstem, vagus nerve, and orbitofrontal cortex, express various Y receptor subtypes, making them responsive to circulating PYY.

Hypothalamus: The hypothalamus is a primary site for the central actions of PYY. nih.gov The arcuate nucleus (ARC) of the hypothalamus is particularly important, as it contains neurons that express Y2 receptors. researchgate.netnih.govnih.gov PYY(3-36) can cross the blood-brain barrier to act on these Y2 receptors, which are located on NPY/agouti-related peptide (AgRP) neurons. researchgate.netbiorxiv.org This interaction inhibits the release of these orexigenic peptides, leading to a reduction in food intake. researchgate.net In addition to the Y2 receptor, Y1, Y4, and Y5 receptors are also expressed in various hypothalamic nuclei, suggesting a complex interplay of PYY-mediated signaling in this region. frontiersin.orgoup.comkarger.com For instance, Y1 and Y5 receptors in the hypothalamus have been implicated in the orexigenic effects observed with central PYY administration. nih.gov Functional magnetic resonance imaging (fMRI) studies in humans have confirmed that PYY(3-36) modulates neuronal activity within the hypothalamus. nih.gov

Brainstem: The brainstem, another crucial area for the regulation of food intake, also expresses PYY receptors. nih.govd-nb.info The area postrema and the nucleus of the solitary tract (NTS) are two important brainstem regions that have been shown to possess high densities of PYY binding sites. nih.govnih.gov The NTS receives sensory information from the gastrointestinal tract via the vagus nerve and plays a role in satiety signaling. nih.gov The presence of Y2 and Y4 receptors in the NTS suggests that PYY can influence food intake by modulating the activity of this brainstem nucleus. nih.gov

Vagus Nerve: The vagus nerve provides a critical communication link between the gut and the brain. biorxiv.org Studies have shown that Y2 receptors are synthesized in the nodose ganglion of the vagus nerve and transported to its afferent terminals. researchgate.net This allows circulating PYY(3-36) to directly stimulate vagal afferent nerve firing, thereby transmitting satiety signals to the brainstem. researchgate.net The anorectic effect of physiologically released PYY(3-36) has been shown to be dependent on the integrity of the vagus nerve, highlighting its importance in mediating the gut-brain axis effects of PYY. researchgate.netbiorxiv.org

Orbitofrontal Cortex: The orbitofrontal cortex (OFC) is a higher cortical area involved in processing reward and hedonic aspects of food intake. researchgate.netnih.gov fMRI studies in humans have revealed that PYY(3-36) can modulate neuronal activity in the OFC. researchgate.netnih.gov Under conditions of high PYY levels, mimicking a fed state, the activity in the OFC has been shown to predict feeding behavior. researchgate.net This suggests that PYY can shift the regulation of food intake from homeostatic centers like the hypothalamus to hedonic brain regions such as the OFC. researchgate.net

| Brain Region | Predominant Y Receptor Subtypes | Key Research Findings |

|---|---|---|

| Hypothalamus | Y1, Y2, Y4, Y5 | The arcuate nucleus is a key site of action for PYY(3-36) via Y2 receptors to reduce food intake. researchgate.netnih.gov Y1 and Y5 receptors may mediate orexigenic effects. nih.gov PYY modulates neuronal activity in the hypothalamus. nih.gov |

| Brainstem | Y2, Y4 | High density of PYY binding sites in the area postrema and nucleus of the solitary tract. nih.govnih.gov PYY influences food intake by modulating brainstem nuclei activity. nih.gov |

| Vagus Nerve | Y2 | Y2 receptors are present on vagal afferent terminals. researchgate.net PYY(3-36) stimulates vagal nerve firing, transmitting satiety signals. researchgate.net The anorectic effect of physiological PYY is vagally mediated. researchgate.netbiorxiv.org |

| Orbitofrontal Cortex | - | PYY(3-36) modulates neuronal activity in this reward-processing area. researchgate.netnih.gov High PYY levels shift feeding regulation to the OFC. researchgate.net |

Peripheral Receptor Distribution

In addition to its central effects, PYY also acts on various peripheral tissues, including the pancreas, kidney, and gut epithelium, to regulate their functions.

Pancreas: PYY has been shown to influence pancreatic secretion. wikipedia.orgatlasgeneticsoncology.org It can inhibit both exocrine and endocrine pancreatic functions. PYY has been found to suppress pancreatic secretion, which may be mediated through Y receptors present in the pancreas. wikipedia.orgatlasgeneticsoncology.org Some studies in cattle have shown PYY mRNA expression in the pancreas. nih.gov

Kidney: The expression of Y receptors has also been identified in the kidney. frontiersin.orgoup.comkarger.com In cattle, both PYY and its Y2 receptor mRNA have been detected in the kidney. nih.gov The functional significance of PYY signaling in the kidney is still under investigation but may involve roles in renal blood flow and electrolyte balance.

Gut Epithelium: As PYY is released from the gut, it is well-positioned to act locally on the gut epithelium. wikipedia.org Y1 receptors are expressed on enterocytes and are thought to mediate the inhibitory effects of PYY on intestinal fluid and electrolyte secretion. nih.gov This action contributes to the increased water and electrolyte absorption in the colon. wikipedia.org PYY also plays a role in promoting mucosal cell differentiation. nih.gov

| Tissue | Predominant Y Receptor Subtypes | Key Research Findings |

|---|---|---|

| Pancreas | - | PYY inhibits pancreatic secretion. wikipedia.orgatlasgeneticsoncology.org PYY mRNA has been detected in the pancreas of some species. nih.gov |

| Kidney | Y1, Y2 | Y1 receptors are expressed in the human kidney. frontiersin.orgkarger.com PYY and Y2 receptor mRNA have been found in the bovine kidney. nih.gov |

| Gut Epithelium | Y1 | Y1 receptors on enterocytes mediate inhibition of fluid and electrolyte secretion. nih.gov PYY promotes mucosal cell differentiation. nih.gov |

Physiological Regulation of Human Peptide Yy Secretion and Circulating Levels

Nutrient-Stimulated Release Mechanisms

The primary stimulus for PYY secretion is the presence of food within the gastrointestinal tract. yourhormones.info The initial release, occurring within 15 minutes of eating, happens before nutrients physically reach the distal L-cells, suggesting an early neural or hormonal-mediated mechanism. nih.govcambridge.org The subsequent, sustained release of PYY is attributed to the direct interaction of luminal contents with the L-cells. cambridge.org

The macronutrient profile of a meal significantly dictates the magnitude of the PYY response. Both dietary fat and protein are potent stimulators of PYY secretion, whereas carbohydrates elicit the weakest response. cambridge.orgresearchgate.netcambridge.org

There is ongoing discussion regarding whether fat or protein is the more powerful stimulus. Early research suggested that dietary fat produced the greatest PYY response. cambridge.org However, more recent studies have indicated that protein-rich meals may induce a higher and more sustained PYY release compared to meals rich in fat or carbohydrates. cambridge.orgd-nb.info For instance, studies in both normal-weight and obese adults have shown that a protein-rich meal leads to a greater PYY response. cambridge.org

This response can also be influenced by an individual's weight status. In one study involving adolescents, a protein-rich meal prompted the most significant and lasting PYY response in obese participants, followed by a fat-rich meal. cambridge.orgcambridge.org Conversely, normal-weight adolescents in the same study showed the strongest PYY response to the fat-rich meal. cambridge.orgcambridge.org Despite these variations, there is broad consensus that carbohydrates induce the smallest PYY release. cambridge.org A study comparing a low-carbohydrate, high-fat (LCHF) diet with a low-fat, high-carbohydrate (LFHC) diet found that the LCHF diet resulted in a 1.5-fold greater postprandial PYY response. oup.com

| Macronutrient | PYY Secretion Response | Supporting Research Findings |

|---|---|---|

| Protein | High / Strongest Stimulus | Recent studies show protein-rich meals elicit a greater PYY response than fat or carbohydrate-rich meals. cambridge.orgcambridge.org This effect has been observed in both lean and obese individuals. cambridge.orgd-nb.info |

| Fat | High / Strong Stimulus | Recognized as a potent stimulus for PYY release. oup.comresearchgate.netoup.com Early research identified fat as the strongest stimulant. cambridge.org A high-fat diet enhances postprandial PYY secretion compared to a high-carbohydrate diet. oup.com |

| Carbohydrate | Low / Weakest Stimulus | Consistently shown to induce the smallest PYY response compared to fat and protein. researchgate.netcambridge.orgoup.com |

Beyond the total fat content, the specific type of fatty acid in a meal can differentially affect PYY secretion. researchgate.net Research indicates that not all fats are equal in their ability to stimulate this satiety hormone.

Studies have shown that meals rich in polyunsaturated fatty acids (PUFAs) may cause a greater increase in PYY compared to those rich in monounsaturated fatty acids (MUFAs) and saturated fatty acids (SFAs). researchgate.net Another comprehensive review suggests that both SFAs and PUFAs appear to stimulate a larger PYY response than MUFAs. cambridge.orgcambridge.org In vitro studies using enteroendocrine cell models have also explored these differences, with one study reporting that SFAs (specifically palmitic acid, 16:0) induced higher levels of PYY mRNA than MUFAs (oleic acid, 18:1). mdpi.com This suggests that the structural differences in fatty acids directly influence the signaling pathways leading to PYY production and release at the cellular level. mdpi.com

| Fatty Acid Type | Relative PYY Response | Research Highlights |

|---|---|---|

| Polyunsaturated (PUFA) | High | Shown to cause a greater increase in PYY compared to MUFA and SFA in some human studies. researchgate.net |

| Saturated (SFA) | High | Considered a stronger stimulus for PYY release compared to MUFA. cambridge.orgcambridge.org In vitro, SFA treatment induced higher PYY mRNA levels than MUFA. mdpi.com |

| Monounsaturated (MUFA) | Low | Appears to result in a smaller PYY response compared with SFA and PUFA. cambridge.orgresearchgate.netcambridge.org |

The release of PYY is directly proportional to the number of calories ingested. yourhormones.info Studies have demonstrated that increasing the caloric content of a meal leads to a corresponding, dose-dependent increase in plasma PYY concentrations. oup.comresearchgate.net This relationship underscores PYY's role as a key sensor of energy intake, helping to signal satiety in response to a larger, more energy-dense meal. researchgate.net

Food consistency and texture can also modulate PYY release, although the findings are less definitive than those for caloric load and macronutrient composition. nih.gov The physical properties of food can influence transit times and the extent of nutrient exposure to L-cells, thereby affecting the hormonal response. However, some studies have reported no significant effect of food texture on postprandial PYY levels. researchgate.net

Hormonal and Neural Modulators of PYY Release

The regulation of PYY secretion is not solely dependent on direct nutrient sensing but is also finely tuned by other gastrointestinal hormones and neural inputs. This hormonal cross-talk creates an integrated system for managing digestion and satiety.

Cholecystokinin (B1591339) (CCK) is a hormone released from I-cells in the proximal small intestine, primarily in response to the presence of fat and protein. researchgate.netnih.gov CCK plays a significant role in stimulating PYY release. yourhormones.info It is believed to be a key mediator of the early-phase PYY secretion that occurs before nutrients reach the distal gut. nih.gov

Research has shown that intravenous administration of CCK stimulates a significant increase in plasma PYY levels in healthy individuals. jnmjournal.orgthieme-connect.com The mechanism appears to be mediated through CCK-1 receptors. Studies have demonstrated that the stimulation of PYY release by fat is dependent on the generation of long-chain fatty acids through fat hydrolysis, which then triggers CCK release, subsequently mediating PYY secretion. physiology.org Blocking CCK-1 receptors has been shown to abolish the PYY response to duodenally infused fats. physiology.org This indicates a crucial sequential pathway where nutrient-induced CCK release from the upper gut acts as a signal to stimulate PYY release from the lower gut. physiology.org

PYY and Glucagon-Like Peptide-1 (GLP-1) are often referred to as partner hormones. They are co-localized within the same secretory vesicles of enteroendocrine L-cells and are co-secreted in response to nutrient stimuli. yourhormones.infobioscientifica.comnih.gov This co-release suggests a coordinated function in appetite regulation and metabolic control. researchgate.netfrontiersin.org In primary cultures of human colonic cells, GLP-1 and PYY were found to be present in the same cells and were released together in response to various stimuli. nih.gov

The relationship between GLP-1 and PYY is complex. While they are secreted together from L-cells, their subsequent interactions are not fully synergistic. One study investigating the effects of exogenous hormone infusions found that while CCK stimulated PYY release, GLP-1 administered alone had no effect on PYY levels. thieme-connect.com Intriguingly, when GLP-1 was administered concurrently with CCK, it appeared to reduce the stimulatory effect of CCK on PYY secretion. thieme-connect.com This suggests a more nuanced interplay than simple co-secretion, where GLP-1 might modulate the release or action of other gut hormones.

Bile Acid Receptor (TGR5) Activation

The secretion of Peptide YY (PYY) is significantly influenced by the activation of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor. nih.gov Enteroendocrine L-cells, which are responsible for producing PYY, possess these TGR5 receptors on their basolateral membranes. nih.gov When bile acids bind to and activate TGR5, it triggers a cascade of intracellular signaling events. nih.govunc.edu

Activation of TGR5 stimulates the Gαs subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. unc.eduresearchgate.netresearchgate.net This rise in cAMP, through a Protein Kinase A (PKA)-independent but Epac/PLC-ε-dependent pathway, results in an increase in phosphatidylinositol (PI) hydrolysis and a subsequent rise in intracellular calcium (Ca2+) concentrations. unc.eduresearchgate.netnih.gov The elevation of intracellular calcium is a critical step that ultimately stimulates the secretion of PYY from the L-cells. unc.eduresearchgate.net Studies using the TGR5 ligand oleanolic acid have demonstrated its ability to stimulate PYY release, an effect that is blocked when TGR5 is silenced, confirming the receptor's essential role. unc.eduresearchgate.net This mechanism is not only observed in the small intestine but also in the colon, where both luminal and vascular bile acid stimulation have been shown to increase PYY secretion in a TGR5-dependent manner. nih.gov

Toll-Like Receptor (TLR) Activation by Microbiota-Derived Metabolites (e.g., Butyrate)

The gut microbiota and its metabolic byproducts play a crucial role in regulating PYY secretion, partly through the activation of Toll-Like Receptors (TLRs) on enteroendocrine cells. plos.org TLRs are pattern recognition receptors that recognize specific molecular patterns associated with microbes. mdpi.com

One of the most studied microbiota-derived metabolites in this context is butyrate (B1204436), a short-chain fatty acid produced by bacterial fermentation of dietary fiber. Butyrate has been shown to strongly promote the expression of PYY in L-cells. yourhormones.info The mechanism involves the activation of TLRs, which in turn initiates downstream signaling cascades, including the NF-κB pathway, leading to increased PYY gene expression. tandfonline.com Interestingly, research indicates that butyrate can enhance the cellular response to TLR ligands by increasing the expression of the TLRs themselves. For instance, butyrate treatment has been found to increase the expression of TLR3 and TLR4, making the cells more sensitive to their respective ligands and resulting in a greater PYY response. yourhormones.info This suggests a synergistic relationship where metabolites from the gut microbiota can prime the L-cells to be more responsive to microbial signals, thereby modulating PYY secretion. yourhormones.info This interaction between the gut microbiota, their metabolites, and TLRs on L-cells is a key component of the gut-brain axis, influencing satiety and metabolic homeostasis. plos.orgcambridge.org

Endogenous Factors Influencing Circulating PYY Concentrations

The levels of circulating Peptide YY are subject to regulation by a variety of endogenous factors, leading to significant inter- and intra-individual variability. These factors range from the body's natural secretory rhythms in response to feeding to physiological states such as physical activity, adiposity, and demographic characteristics.

Basal and Postprandial Secretory Profiles

The circulating concentration of Peptide YY (PYY) exhibits a distinct and dynamic profile related to food intake. In the fasting state, such as overnight, PYY levels are typically low. oup.comnih.gov Following the ingestion of a meal, there is a rapid and significant increase in circulating PYY. tandfonline.com This initial rise can be detected within 15 minutes, which is often before the nutrients from the meal have reached the distal gut where L-cells are most abundant, suggesting an early release mechanism mediated by neural or other hormonal signals. oup.com

The plasma concentration of PYY generally reaches its peak approximately 1 to 2 hours after a meal and can remain elevated for several hours thereafter. oup.com The magnitude of this postprandial PYY response is proportional to the caloric content of the meal. oup.comnih.gov Macronutrient composition also plays a significant role; meals rich in fat and protein tend to elicit a more robust and sustained PYY secretion compared to meals high in carbohydrates. tandfonline.comnih.gov Studies comparing obese and non-obese individuals have sometimes found that fasting and postprandial levels of PYY are lower in those with obesity, although this finding is not universal. researchgate.netresearchgate.net

Effects of Acute Physical Activity and Exercise

Acute physical activity is a significant modulator of circulating PYY levels. Numerous studies have demonstrated that a single bout of exercise can lead to an increase in plasma PYY concentrations. This effect is particularly evident during and immediately following aerobic exercise, such as cycling or running, performed at a moderate to vigorous intensity. In some instances, PYY levels have been shown to remain elevated for a period even after the cessation of exercise. tandfonline.com For example, one study found that treadmill running significantly increased total plasma PYY, and these concentrations remained elevated before and after the subsequent meal.

The exercise-induced rise in PYY is thought to contribute to the phenomenon of "exercise-induced anorexia," a temporary suppression of appetite observed during and shortly after physical activity. However, the response of PYY to exercise can be variable. While many studies report an increase, some have found no significant change. This variability may be attributed to the type, intensity, and duration of the exercise, as well as the fed or fasted state of the individual. For instance, one meta-analysis focusing on overweight and obese individuals found only a trivial effect of exercise on total PYY concentrations. There is also evidence suggesting that skeletal muscle itself may be a source of PYY, potentially contributing to the rise in circulating levels during exercise.

Influence of Adiposity and Body Mass Index

The relationship between circulating PYY levels, adiposity, and Body Mass Index (BMI) is complex and has been the subject of considerable research with some conflicting findings. Several studies have reported that individuals with obesity have lower fasting and postprandial PYY levels compared to their lean counterparts. nih.govresearchgate.net This has led to the hypothesis that a deficiency in PYY secretion could contribute to reduced satiety and the pathophysiology of obesity. researchgate.net A negative correlation between fasting PYY levels and BMI has been observed in some studies, supporting this view. researchgate.net

However, this inverse relationship is not universally confirmed. Other research has found no significant difference in fasting PYY levels between lean and obese individuals. nih.gov One large population-based study found that PYY was not significantly associated with obesity status as defined by either BMI or percent body fat. nih.gov Furthermore, the same study revealed a surprising positive association between fasting PYY and measures of adiposity, such as waist circumference and percent body fat, specifically in women. nih.gov These discrepancies in findings may be related to differences in study populations, the specific PYY forms measured (total PYY vs. PYY3-36), and the methods used to assess PYY and body composition. nih.gov

Demographic and Physiological Variances (Age, Sex, Race, Menopausal Status)

Circulating PYY concentrations can be influenced by various demographic and physiological factors, although findings are not always consistent across studies.

Age: The influence of age on PYY levels in humans appears to be minimal in some studies. However, other research suggests age-related changes, particularly in women, where PYY concentration was found to be positively associated with age. Animal studies in rats have also indicated that PYY levels are influenced by age, with the highest concentrations observed in early postnatal life.

Sex: There are conflicting reports regarding sex-based differences in PYY levels. Some studies have reported no significant differences between men and women. Others have found that postprandial PYY secretion is higher in women after an oral glucose tolerance test. Conversely, a large cohort study found that fasting PYY was significantly higher in men than in women across several age groups. researchgate.net These differences might be partly explained by variations in body composition between sexes, which is not always accounted for. researchgate.net

Race: Racial differences in PYY secretion have been identified, primarily in studies comparing African-American and Caucasian individuals. Research in children and adults has shown that both fasting and postprandial PYY levels can be lower in African-Americans compared to Caucasians. unc.edu One study noted that obese African-American women had a significantly blunted post-meal PYY response compared to normal-weight African-American women and both normal-weight and obese Caucasian women. unc.edu This blunted PYY response in African-American individuals has been suggested as a potential contributing factor to the higher prevalence of obesity observed in this population.

Menopausal Status: Menopausal status has been shown to significantly influence PYY concentrations in women. tandfonline.com Studies have reported that postmenopausal women have higher circulating PYY levels compared to premenopausal women. researchgate.nettandfonline.com This association remains even after accounting for potential confounding factors like age and medication use. tandfonline.com

Interactive Data Table: Factors Influencing Human Peptide YY Levels

| Factor | Influence on PYY Levels | Key Research Findings |

|---|---|---|

| Bile Acids (via TGR5) | Stimulates Secretion | Activation of TGR5 by bile acids increases intracellular cAMP and Ca2+, triggering PYY release. nih.govunc.eduresearchgate.net |

| Microbiota Metabolites (e.g., Butyrate via TLRs) | Stimulates Expression | Butyrate increases PYY expression via TLR activation and can enhance TLR sensitivity. yourhormones.infotandfonline.com |

| Food Intake (Postprandial) | Increases | Levels rise within 15 mins of eating, peak at 1-2 hours. Fat and protein cause a greater response than carbohydrates. tandfonline.comoup.com |

| Fasting | Decreases | Basal levels are low, particularly overnight. oup.comnih.gov |

| Acute Exercise | Generally Increases | Moderate-to-vigorous aerobic exercise elevates circulating PYY, though results can be variable. |

| Adiposity / BMI | Conflicting | Some studies show lower PYY in obesity (negative correlation with BMI); others show no association or a positive one in women. nih.govresearchgate.net |

| Age | Conflicting/Minor | Some studies report no effect, while others find a positive association with age in women. |

| Sex | Conflicting | Reports vary from no difference to higher levels in men or higher postprandial responses in women. |

| Race | Variable | Studies indicate lower fasting and postprandial PYY levels in African-Americans compared to Caucasians. unc.edu |

| Menopausal Status | Increases | Postmenopausal women tend to have higher circulating PYY levels than premenopausal women. tandfonline.com |

Table of Compound Names

| Compound Name |

|---|

| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) |

| Bile Acid |

| Butyrate |

| Calcium (Ca2+) |

| Carbon dioxide |

| Cholecystokinin |

| Cyclic AMP (cAMP) |

| Deoxycholic acid (DCA) |

| Estradiol |

| Estrone 1-glucuronide (E1G) |

| Flagellin |

| Galanin |

| Ghrelin |

| Glucagon (B607659) |

| Glucagon-like peptide-1 (GLP-1) |

| Glucose |

| Growth Hormone (GH) |

| Hydrogen Sulfide (H2S) |

| Insulin (B600854) |

| Insulin-like growth factor 1 (IGF-1) |

| L-cysteine |

| Leptin |

| Lipopolysaccharide (LPS) |

| Neuropeptide Y (NPY) |

| Oleanolic acid |

| Pancreatic polypeptide (PP) |

| Peptide YY (PYY) |

| Peptide YY (1-36) |

| Peptide YY (3-36) |

| Pregnandiol glucuronide (PdG) |

| Propargylglycine |

| Protein Kinase A (PKA) |

| Taurocholic acid (TCA) |

| Testosterone |

| Thyroid Hormone |

Impact of Exogenous Substances on PYY Release (e.g., nicotine (B1678760), specific medications, based on animal studies)

The release of Peptide YY (PYY) is not only regulated by endogenous physiological processes but can also be influenced by various exogenous substances. Research, primarily from animal models, has demonstrated that compounds such as nicotine and specific classes of medications can modulate PYY secretion and action, suggesting complex interactions between these substances and the neuroendocrine pathways governing appetite and metabolism.

Nicotine

Animal studies provide evidence that nicotine can influence the PYY system. In rodent models, nicotine administration has been shown to significantly increase the mRNA expression and subsequent production of PYY protein. plos.org This upregulation of PYY is coupled with a significant reduction in the expression and production of Neuropeptide Y (NPY), a potent appetite stimulant. plos.org This dual action—stimulating the anorexigenic PYY while inhibiting the orexigenic NPY—suggests a potential mechanism by which nicotine may influence appetite. plos.org While human studies show some correlation between smoking and PYY levels, animal models provide the direct molecular evidence for nicotine's impact on PYY production. plos.org

| Substance | Animal Model | Key Research Finding | Citation |

|---|---|---|---|

| Nicotine | Rodent | Significantly increased mRNA expression and production of PYY protein. | plos.org |

| Nicotine | Rodent | Associated with significant attenuation of Neuropeptide Y (NPY) mRNA expression and protein production. | plos.org |

Specific Medications and Peptides

The modulation of PYY release and its physiological effects by various medications has been explored in animal studies, revealing the involvement of several neural pathways and receptor systems.

In studies using isolated, vascularly perfused rat colons, the exogenous administration of cholecystokinin (CCK) was found to increase colonic motility in parallel with a significant increase in PYY release. jnmjournal.org This stimulatory effect of CCK on both motility and PYY release was effectively abolished by the CCK receptor antagonist loxiglumide (B1675256) and nearly eliminated by atropine, indicating a dependency on CCK receptors and cholinergic pathways. jnmjournal.org

Further investigation into the neural mechanisms of PYY's action was conducted in rats. nih.gov The study examined PYY's ability to inhibit intestinal water secretion stimulated by Vasoactive Intestinal Peptide (VIP). The inhibitory effect of PYY was significantly reduced or completely suppressed by several neuroactive drugs, including tetrodotoxin (B1210768) (a sodium channel blocker), hexamethonium (B1218175) (a nicotinic receptor antagonist), lidocaine (B1675312) (a local anesthetic), idazoxan (B1206943) (an α2-adrenoceptor antagonist), and BMY-14802 (a sigma receptor ligand). nih.gov These findings strongly suggest that PYY's antisecretory action in the jejunum is mediated through a complex neural mechanism involving nicotinic synapses, α2-adrenoceptors, and sigma receptors. nih.gov In contrast, the CCK antagonist devazepide (B1670321) and the nitric oxide synthase inhibitor L-NAME did not affect PYY's action in this model. nih.gov

Other regulatory peptides have also been shown to modulate PYY release in animal models. researchgate.net For instance, VIP has been observed to stimulate PYY release, whereas gastrin has been shown to inhibit basal and meal-stimulated PYY levels. researchgate.net

| Substance/Medication | Animal Model | Observed Effect on PYY System | Citation |

|---|---|---|---|

| Cholecystokinin (CCK) | Rat (isolated perfused colon) | Stimulated the release of PYY. | jnmjournal.org |

| Loxiglumide (CCK antagonist) | Rat (isolated perfused colon) | Inhibited the CCK-stimulated release of PYY. | jnmjournal.org |

| Atropine | Rat (isolated perfused colon) | Almost completely abolished the CCK-stimulated increase in PYY release. | jnmjournal.org |

| Tetrodotoxin, Hexamethonium, Lidocaine, Idazoxan, BMY-14802 | Rat | Suppressed or strongly reduced the inhibitory effect of PYY on VIP-stimulated intestinal water flux, suggesting these pathways mediate PYY's action. | nih.gov |

| Vasoactive Intestinal Peptide (VIP) | Animal models | Stimulated PYY release. | researchgate.net |

| Gastrin | Animal models | Inhibited basal and meal-stimulated PYY levels. | researchgate.net |

Systemic and Organ Specific Physiological Roles of Human Peptide Yy

Central Nervous System Modulatory Actions

Human Peptide YY (PYY), particularly its circulating form PYY3-36, plays a significant role in the central regulation of energy homeostasis by acting on key neural circuits involved in appetite and feeding behavior.

Hypothalamic Circuitry Regulation (Neuropeptide Y/Agouti-related Peptide Neuron Inhibition, Pro-opiomelanocortin/α-Melanocyte Stimulating Hormone Neuron Stimulation)

The arcuate nucleus of the hypothalamus is a critical center for integrating peripheral signals concerning energy status. Within this nucleus, two main populations of neurons with opposing functions in appetite regulation are modulated by PYY3-36.

Inhibition of Neuropeptide Y/Agouti-related Peptide (NPY/AgRP) Neurons:

PYY3-36 exerts a potent inhibitory effect on orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neurons are powerful stimulators of food intake. PYY3-36 binds to the Y2 autoreceptors located on these NPY/AgRP neurons. This binding leads to a direct postsynaptic inhibition, which hyperpolarizes the neuronal membrane and reduces their firing rate. By inhibiting these orexigenic neurons, PYY3-36 effectively suppresses the "hunger" signals sent to other brain regions. nih.govresearchgate.net Research has shown that a modified form of PYY3-36 with high selectivity for the Y2 receptor can attenuate the activity of NPY/AgRP neurons and consequently reduce food intake in animal models. oup.com

Modulation of Pro-opiomelanocortin/α-Melanocyte Stimulating Hormone (POMC/α-MSH) Neurons:

The regulation of anorexigenic Pro-opiomelanocortin (POMC) neurons by PYY3-36 is more complex. While initial hypotheses suggested a direct stimulation of these "satiety" neurons, further research has revealed a more nuanced mechanism. Some studies indicate that PYY3-36 can indirectly lead to the stimulation of POMC neurons by inhibiting the adjacent NPY/AgRP neurons, which normally exert an inhibitory tone on POMC neurons. youtube.com By inhibiting the inhibitors, PYY3-36 can disinhibit POMC neurons, allowing them to release α-Melanocyte Stimulating Hormone (α-MSH), which then acts on downstream receptors to promote satiety.

| Neuronal Population | Primary Neurotransmitters | Effect of PYY3-36 | Receptor Involved | Overall Impact on Appetite |

|---|---|---|---|---|

| NPY/AgRP Neurons | Neuropeptide Y, Agouti-related Peptide | Inhibition | Y2 | Suppression |

| POMC/α-MSH Neurons | Pro-opiomelanocortin, α-Melanocyte Stimulating Hormone | Indirect Stimulation (via disinhibition) and Direct Inhibition | Y2 | Promotion of Satiety |

Brainstem and Vagal Nerve Mediation of Effects

The effects of peripherally circulating PYY on the central nervous system are not solely dependent on direct access to the hypothalamus. The brainstem and the vagus nerve form a crucial neuro-anatomical link between the gastrointestinal tract and the brain, and they play a significant role in mediating the anorectic effects of PYY. nih.govresearchgate.net

The vagus nerve, which innervates the gastrointestinal tract, can detect the presence of gut hormones like PYY. youtube.com Vagal afferent neurons express Y2 receptors, and the binding of PYY3-36 to these receptors can modulate vagal signaling to the brainstem, specifically to the nucleus of the solitary tract (NTS). biorxiv.orgbiorxiv.org Studies in rodents have shown that ablation of the vagal-brainstem-hypothalamic pathway can attenuate the inhibitory effects of peripherally administered PYY3-36 on food intake. nih.gov This suggests that at physiological concentrations, PYY's satiety-inducing signals are at least partially relayed to the brain via this neural pathway. PYY can also slow gastric motility, leading to prolonged distension of the gastrointestinal tract, which in turn activates mechanoreceptors on the vagus nerve, further stimulating the NTS and inducing satiety. youtube.com

Modulation of Higher Brain Regions Involved in Reward Processing and Feeding Behavior

Beyond the homeostatic control of appetite in the hypothalamus and brainstem, PYY also influences higher brain regions associated with the hedonic and reward-driven aspects of feeding. nih.gov Functional brain imaging studies in humans have revealed that PYY3-36 can modulate neural activity in areas implicated in reward processing. endocrine-abstracts.org

Specifically, research has shown that under conditions mimicking the fed state (high PYY3-36 levels), changes in neural activity within the orbital frontal cortex, a key region for reward valuation, can predict subsequent feeding behavior. endocrine-abstracts.org This suggests that PYY can shift the regulation of food intake from a purely homeostatic control centered in the hypothalamus to a more hedonic, corticolimbic control. endocrine-abstracts.org This modulation of reward circuitry may contribute to the feeling of fullness and the reduction in the motivation to eat, particularly palatable, energy-dense foods.

Gastrointestinal System Regulatory Functions

Influence on Gastric Emptying and Gastrointestinal Motility

Peptide YY is a potent inhibitor of gastric emptying and gastrointestinal motility, a phenomenon often referred to as the "ileal brake." dovepress.com When nutrients, particularly fats, reach the ileum and colon, PYY is released and acts to slow the transit of food through the digestive tract. This delayed gastric emptying ensures that there is adequate time for the digestion and absorption of nutrients in the small intestine.

Studies in healthy volunteers have demonstrated a dose-dependent inhibition of gastric emptying and mouth-to-cecum transit time with the infusion of PYY. bmj.com

| PYY Infusion Rate | Plasma PYY Concentration (pmol/l) | Time to 50% Gastric Emptying (mins) | Mouth to Cecum Transit Time (mins) |

|---|---|---|---|

| Saline (Control) | 8 ± 2 | 37 ± 8 | 67 ± 4 |

| Low Dose (0.18 pmol/kg/min) | 38 ± 5 | 63 ± 10 | 94 ± 7 |

| High Dose (0.51 pmol/kg/min) | 87 ± 10 | 130 ± 12 | 192 ± 9 |

*Data adapted from a study in healthy volunteers. bmj.com

This inhibitory effect on motility is a key component of the physiological feedback loop that regulates the flow of chyme through the gut.

Inhibition of Gastric Acid and Pancreatic Exocrine Secretion

Peptide YY also plays an inhibitory role in the secretion of digestive juices, including gastric acid and pancreatic enzymes. Research has shown that PYY can inhibit meal-stimulated gastric acid secretion. nih.gov This effect is thought to be mediated either directly on the parietal cells or through another unidentified inhibitor, as it appears to be independent of gastrin release. nih.gov